cis-1,2-Cyclopentanedicarboxylic anhydride

Description

The exact mass of the compound cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

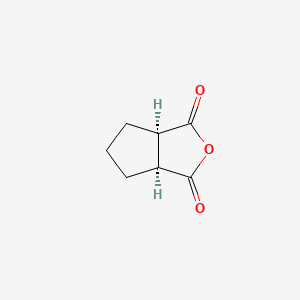

Structure

3D Structure

Properties

IUPAC Name |

(3aS,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]furan-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)7(9)10-6/h4-5H,1-3H2/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSRALOLNIBERV-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H](C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35878-28-5 | |

| Record name | rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35878-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Tetrahydro-1H-cyclopenta(c)furan-1,3(4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-tetrahydro-1H-cyclopenta[c]furan-1,3(4H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-1,2-Cyclopentanedicarboxylic Anhydride: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of cis-1,2-Cyclopentanedicarboxylic Anhydride, a pivotal organic intermediate. We delve into its core chemical and physical properties, established synthesis protocols, and characteristic reactivity. The document highlights its significant role as a constrained scaffold in the development of advanced pharmaceutical agents, particularly in the synthesis of proline derivatives for antiviral and antidiabetic drugs. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical building block.

Introduction to a Key Synthetic Building Block

This compound (CAS No: 35878-28-5) is a cyclic anhydride featuring a five-membered carbon ring.[1] Its structure is characterized by two carboxylic acid groups that have been dehydrated to form a stable, five-membered anhydride ring fused to the cyclopentane backbone. The cis stereochemistry, where both carboxyl-derived groups are on the same face of the cyclopentane ring, imparts a rigid, well-defined three-dimensional structure.

This conformational rigidity is not a mere structural curiosity; it is the cornerstone of its utility in medicinal chemistry and stereoselective synthesis. By providing a constrained scaffold, the molecule allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high specificity for biological targets. It serves as a crucial organic intermediate, most notably in the preparation of substituted proline derivatives.[2] These derivatives are integral components of several modern pharmaceuticals, including inhibitors for dipeptidyl peptidase-4 (DPP-4) and Hepatitis C virus (HCV) protease.[2][3][4]

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, storage, and reaction conditions. This compound is a white to off-white solid at room temperature, with properties summarized in the table below.[4]

| Property | Value | Source(s) |

| CAS Number | 35878-28-5 | [1][2][3] |

| Molecular Formula | C₇H₈O₃ | [1][2][4] |

| Molecular Weight | 140.14 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 73-74 °C | [2][3][4][5] |

| Boiling Point | 84-86 °C at 0.5 mmHg | [2][3][4] |

| Density (Predicted) | ~1.31 g/cm³ | [2][3] |

| Flash Point | 140.4 °C | [3][5] |

| Storage | Sealed in a dry environment, store in freezer (-20°C) | [2][3][4] |

Synthesis and Manufacturing Protocol

The standard laboratory synthesis of this compound is a straightforward dehydration reaction starting from its corresponding dicarboxylic acid. The causality here is the application of a dehydrating agent, typically acetic anhydride, to facilitate the intramolecular cyclization.

Protocol: Synthesis via Dehydration of cis-1,2-Cyclopentanedicarboxylic Acid

This protocol is based on established laboratory procedures.[2]

Step 1: Precursor Preparation (Optional but relevant) The precursor, cis-1,2-cyclopentanedicarboxylic acid, can be synthesized by the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.[6] This reaction reduces the double bond, and the use of catalysts like Raney nickel typically results in the syn-addition of hydrogen, yielding the desired cis isomer.[6]

Step 2: Anhydride Formation

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-1,2-cyclopentanedicarboxylic acid (1.0 equivalent).

-

Reagent Addition: Add an excess of acetic anhydride (e.g., 5-10 equivalents). Acetic anhydride serves as both the dehydrating agent and the solvent.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 10 hours) to ensure complete conversion.[2] The reaction drives off acetic acid as a byproduct.

-

Workup: After cooling, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system to yield the final product.

Caption: Synthesis pathway of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons. The anhydride functional group is susceptible to nucleophilic acyl substitution, leading to a ring-opening reaction. This is the key transformation that makes it a valuable synthetic tool.

When a nucleophile (e.g., an amine, alcohol, or organometallic reagent) attacks one of the carbonyl carbons, the carbon-oxygen bond in the anhydride ring cleaves. This process opens the ring to yield a cyclopentane derivative monosubstituted at one carboxyl group, leaving the other as a free carboxylic acid. This predictable and high-yielding reaction is fundamental to its application in building more complex molecules. For example, its reaction with an amine is the foundational step for creating the amide bonds necessary for synthesizing proline-like structures.[2][3]

Caption: General reactivity workflow with a nucleophile.

Key Applications in Research and Drug Development

The primary value of this anhydride lies in its role as a constrained building block for creating molecules with specific stereochemistry and conformation.

-

Synthesis of Proline Derivatives: It is a key reagent in the enantioselective synthesis of disubstituted proline derivatives.[3][4] Proline and its analogues are unique amino acids that introduce kinks into peptide chains and are prevalent in the active sites of many enzymes.

-

Hepatitis C Virus (HCV) Inhibitors: The anhydride is used in the synthesis of Telaprevir, an HCV protease inhibitor.[3][4] The rigid cyclopentane scaffold helps position the pharmacophoric groups correctly for binding to the viral protease.

-

DPP-4 Inhibitors for Diabetes: Proline derivatives synthesized from this anhydride are used to create dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin, which are oral medications for type 2 diabetes.[2]

-

Nrf2-Keap1 Complex Inhibitors: It also finds application in the preparation of inhibitors for the Nrf2-Keap1 protein-protein interaction, a target for diseases involving oxidative stress.[3][4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant and requires careful management to avoid exposure.

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [4][5] |

| Eye Damage | H318 | Causes serious eye damage | [4][5] |

| Hazard Symbol | GHS05 | Corrosion | [4] |

| Signal Word | Danger | [4][5] |

Handling Recommendations:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5]

-

Handle in a well-ventilated area or under a chemical fume hood.

-

In case of eye contact, rinse immediately and thoroughly with water and seek medical advice.[2][5]

Storage:

-

The compound is sensitive to moisture, which can hydrolyze the anhydride back to the dicarboxylic acid.

-

Store in a tightly sealed container in a dry, cool place. For long-term stability, storage in a freezer at or below -20°C is recommended.[2][3][4]

Spectroscopic Analysis

Characterization and purity assessment of this compound are typically performed using standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will show two characteristic and strong carbonyl (C=O) stretching bands for the cyclic anhydride group, typically found around 1850 cm⁻¹ and 1780 cm⁻¹. The C-O-C stretching of the anhydride ring will also be visible.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show signals corresponding to the protons on the cyclopentane ring. The symmetry of the cis isomer will influence the complexity of the spectrum.

-

¹³C NMR: The carbon spectrum will distinctly show the two equivalent carbonyl carbons at a downfield chemical shift (typically >160 ppm) and signals for the aliphatic carbons of the cyclopentane ring.

-

While specific spectral data is not provided in the immediate search results, data for analogous compounds like cis-1,2-cyclopropanedicarboxylic anhydride is available and follows similar principles.[7]

Conclusion

This compound is more than a simple cyclic molecule; it is a highly valuable and versatile tool in the arsenal of the synthetic chemist. Its rigid cis-fused ring system provides a reliable scaffold for constructing complex molecular architectures with precise stereochemical control. Its demonstrated success in the synthesis of high-profile pharmaceutical agents underscores its importance and ensures its continued relevance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to leverage its unique structural advantages.

References

-

CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE - ChemBK. (2024). ChemBK. [Link]

-

Cas 35878-28-5,CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | lookchem. (n.d.). lookchem.com. [Link]

-

This compound - LabSolutions. (n.d.). LabSolutions. [Link]

-

cis-1,2-Cyclopropanedicarboxylic anhydride - SpectraBase. (n.d.). Wiley Science Solutions. [Link]

-

This compound, min 97% (GC), 1 gram. (n.d.). CP Lab Chemicals. [Link]

-

Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chembk.com [chembk.com]

- 3. Cas 35878-28-5,CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | lookchem [lookchem.com]

- 4. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to cis-1,2-Cyclopentanedicarboxylic Anhydride: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of cis-1,2-cyclopentanedicarboxylic anhydride, a pivotal reagent and building block for professionals in chemical research and drug development. This document delves into the molecule's structural and chemical properties, outlines robust synthesis protocols, and explores its critical applications, particularly in the synthesis of complex therapeutic agents. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers aiming to leverage this versatile compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound, identified by CAS Number 35878-28-5, is a cyclic anhydride featuring a five-membered cyclopentane ring fused to a five-membered anhydride ring.[1] The cis-stereochemistry, where the two carbonyl groups are on the same face of the cyclopentane ring, imparts specific conformational constraints and reactivity patterns that are crucial for its synthetic utility.[1] This compound is typically a white to off-white crystalline solid under standard conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35878-28-5 | [1][2] |

| Molecular Formula | C₇H₈O₃ | [1][3] |

| Molecular Weight | 140.14 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 73-74 °C | [1] |

| Boiling Point | 84-86 °C at 0.5 mmHg | [1] |

| Synonyms | cis-Cyclopentane-1,2-dicarboxylic acid anhydride; (3aR,6aS)-tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | [1][2] |

Structural Formula and Stereochemistry

The structural formula of this compound is defined by a bicyclic system where the anhydride ring adopts a strained, planar conformation fused to the cyclopentane ring. This fusion and the cis relationship of the substituents dictate the molecule's three-dimensional shape and its reactivity, particularly towards nucleophilic attack at the electrophilic carbonyl carbons.

Caption: Workflow for the synthesis of the target anhydride.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound for drug development professionals lies in its role as a versatile synthetic intermediate. Its strained ring is readily opened by nucleophiles, providing a reliable method for introducing a cyclopentane scaffold with defined stereochemistry.

Synthesis of Proline Derivatives and Peptide Mimetics

Proline and its derivatives are critical components in many pharmaceuticals due to their unique rigid structures. []this compound is a key starting material for creating enantiomerically pure disubstituted proline derivatives. [1]The anhydride can be opened asymmetrically using a chiral auxiliary, establishing the stereocenters that are carried through to the final proline target.

Precursor to Hepatitis C Protease Inhibitors

This anhydride is a documented precursor in the synthesis of the Hepatitis C virus (HCV) protease inhibitor, Telaprevir. [1][]Its structure provides the core carbocyclic framework required for the P2 portion of the inhibitor, which is essential for binding to the viral protease active site. The use of this specific building block ensures the correct spatial orientation of substituents, a critical factor for potent enzyme inhibition.

Building Block for Nrf2 Activators

Recent patent literature highlights the use of this compound in the synthesis of novel activators of the Nrf2 pathway. [5]The Nrf2 pathway is a key cellular defense mechanism against oxidative stress, and its activation is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders and inflammatory conditions. The anhydride serves as a scaffold to construct complex molecules designed to modulate this critical protein-protein interaction.

Caption: Key applications of the anhydride in medicinal chemistry.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The most prominent feature will be two strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride. These are expected to appear at approximately 1850 cm⁻¹ (asymmetric stretch) and 1780 cm⁻¹ (symmetric stretch). C-H stretching from the cyclopentane ring would be observed around 2850-2990 cm⁻¹.

-

¹H NMR Spectroscopy: Due to the molecule's C₂ symmetry, the proton spectrum would be relatively simple. One would expect two distinct signals: a multiplet for the two equivalent methine protons (CH) adjacent to the carbonyls, and a more complex set of multiplets for the six methylene protons (CH₂) of the cyclopentane ring.

-

¹³C NMR Spectroscopy: The carbon spectrum would show three signals: one for the two equivalent carbonyl carbons (expected > 170 ppm), one for the two equivalent methine carbons, and one or two signals for the methylene carbons, depending on their magnetic equivalence.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as an irritant. [1]It is known to cause skin irritation (H315) and is at risk of causing serious eye damage (H318). [1][2]* Handling: Work in a well-ventilated area, preferably a chemical fume hood. []Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [1]* Storage: Store in a tightly sealed container in a cool, dry place. [1]For long-term stability, storage in a freezer at or below -20°C is recommended. [1]

Conclusion

This compound is a high-value chemical tool whose utility is firmly established in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and predictable reactivity make it an ideal starting point for the construction of complex molecular architectures found in potent therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively incorporate this important building block into their drug discovery and development programs.

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). LabSolutions. Retrieved from [Link]

-

Cas 35878-28-5,CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. (n.d.). LookChem. Retrieved from [Link]

-

Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. (2024). ChemBK. Retrieved from [Link]

- Tetrahydroisoquinoline compounds as nrf2 activators. (2021). Google Patents.

-

THERAPEUTIC COMPOUNDS. (2023). European Patent Office. Retrieved from [Link]

Sources

An In-Depth Technical Guide to cis-1,2-Cyclopentanedicarboxylic Anhydride (CAS: 35878-28-5)

This guide provides a comprehensive technical overview of cis-1,2-cyclopentanedicarboxylic anhydride, a pivotal building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's synthesis, physicochemical properties, spectral characterization, and its strategic applications in the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs).

Introduction: A Versatile Chiral Scaffold Precursor

This compound, a white crystalline solid, is a cyclic anhydride derived from cyclopentane. Its rigid, stereochemically defined cis-fused ring system makes it a valuable meso-compound. The two enantiotopic carbonyl groups are the key to its synthetic utility, allowing for asymmetric desymmetrization reactions. This process opens a direct and efficient pathway to highly functionalized, enantiomerically pure cyclopentane derivatives, which are crucial components in a variety of biologically active molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application in research and development.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 35878-28-5 | [1][2][3] |

| Molecular Formula | C₇H₈O₃ | [1][2][3] |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 73-74 °C | [4] |

| Boiling Point | 100-102 °C at 1.5 Torr | [4] |

| Density (predicted) | 1.3 ± 0.1 g/cm³ | [4] |

| Solubility | Sparingly soluble in water (0.042 g/L at 25°C) | [5] |

| Storage | Store in a cool, dry place. For long-term storage, keep at ambient temperatures. | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: As a cyclic anhydride, the IR spectrum is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. These typically appear at approximately 1845 cm⁻¹ and 1775 cm⁻¹. The presence of two peaks in this region is a hallmark of an anhydride functional group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methine protons adjacent to the carbonyl groups and the methylene protons of the cyclopentane ring. Due to the cis-fusion, the methine protons are chemically equivalent.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons, the methine carbons, and the methylene carbons of the cyclopentane ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. A common fragmentation pathway for cyclic compounds involves the loss of small, stable molecules.[6]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the dehydration of the corresponding dicarboxylic acid.

Synthesis from cis-1,2-Cyclopentanedicarboxylic Acid

A widely used laboratory-scale preparation involves the reaction of cis-1,2-cyclopentanedicarboxylic acid with a dehydrating agent, such as acetic anhydride.[4]

Workflow for Synthesis:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride.

-

Heating: Heat the mixture to reflux and maintain for several hours to ensure complete conversion.

-

Work-up: After cooling, remove the excess acetic anhydride under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or sublimation to yield the pure anhydride.

Key Applications in Asymmetric Synthesis

The primary utility of this compound lies in its role as a prochiral starting material for the synthesis of enantiomerically enriched compounds.

Asymmetric Desymmetrization

The core principle behind its application is the enantioselective ring-opening of the meso-anhydride with a chiral nucleophile or in the presence of a chiral catalyst. This desymmetrization reaction yields a chiral monoester or monoamide with high enantiomeric excess.

Mechanism of Desymmetrization:

The reaction proceeds via a nucleophilic acyl substitution mechanism. A chiral alcohol or amine, often in the presence of a catalyst, selectively attacks one of the two enantiotopic carbonyl carbons. This selectivity is governed by the steric and electronic interactions in the transition state, which is influenced by the chiral auxiliary or catalyst.[7]

Caption: Asymmetric Desymmetrization Workflow.

Synthesis of Proline Derivatives

A significant application of this methodology is in the synthesis of substituted proline derivatives.[4] These are important structural motifs in many pharmaceuticals. The cyclopentane ring serves as a scaffold to control the stereochemistry of the resulting pyrrolidine ring.

Application in the Synthesis of Telaprevir

This compound is a key starting material in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[4] The cyclopentane ring of the anhydride is incorporated into the final drug structure, forming the octahydrocyclopenta[c]pyrrole core. The stereochemistry established during the desymmetrization step is crucial for the biological activity of Telaprevir.[8]

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation and serious eye damage.[4]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Handle in a well-ventilated area.

-

Store in a tightly sealed container in a dry, cool place.[4]

-

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its utility as a prochiral building block for asymmetric synthesis, particularly in the construction of complex cyclopentanoid structures, has been firmly established. The ability to generate enantiomerically enriched products through desymmetrization reactions makes it a valuable precursor for the synthesis of chiral ligands, natural products, and active pharmaceutical ingredients. As the demand for stereochemically pure compounds continues to grow, the importance of reagents like this compound in both academic research and industrial drug development is set to increase.

References

-

A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. National Institutes of Health (NIH). Available at: [Link]

-

This compound. LabSolutions. Available at: [Link]

-

Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. PrepChem.com. Available at: [Link]

-

Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. National Institutes of Health (NIH). Available at: [Link]

-

cis-1, 2-Cyclopentanedicarboxylic acid anhydride. PolyOrg, Inc. Available at: [Link]

-

cis-1,2-Cyclopropanedicarboxylic anhydride. SpectraBase. Available at: [Link]

-

diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. ResearchGate. Available at: [Link]

-

Asymmetric desymmetrization of cyclic achiral and meso anhydrides by direct enantioselective nucleophilic ring-opening. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Publishing. Available at: [Link]

-

Telaprevir. PubChem. Available at: [Link]

-

cis-cyclohexane-1,2-dicarboxylic anhydride. NIST WebBook. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines. ResearchGate. Available at: [Link]

- Preparation method of 1,2-cyclopentane dicarboximide. Google Patents.

-

A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Brandeis University. Available at: [Link]

- Production of cis-cyclohexane-1, 2-dicarboxylic anhydride. Google Patents.

-

mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry. Available at: [Link]

-

CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. ChemBK. Available at: [Link]

-

Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. polyorginc.com [polyorginc.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to cis-1,2-Cyclopentanedicarboxylic Anhydride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of cis-1,2-cyclopentanedicarboxylic anhydride, a valuable reagent in organic synthesis and a critical building block in the development of advanced therapeutics. Addressed to researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to elucidate the underlying chemical principles and strategic considerations for its synthesis, characterization, and effective utilization.

Core Molecular and Physical Properties

This compound is a cyclic anhydride characterized by a five-membered cyclopentane ring fused to a furan-2,5-dione ring. This strained bicyclic structure is key to its reactivity, making it an excellent electrophile for various nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol [1][2][3][4] |

| CAS Number | 35878-28-5[1][2][3][4] |

| Appearance | White to off-white solid[2] |

| Melting Point | 73-74 °C[1][2] |

| Boiling Point | 84-86 °C at 0.5 mmHg[1][2] |

| Density | ~1.31 g/cm³[1] |

| Synonyms | cis-Cyclopentane-1,2-dicarboxylic Acid Anhydride; rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione[1][4] |

Synthesis of this compound: A Validated Protocol

The most direct and common laboratory-scale synthesis of the title compound involves the dehydration of its parent diacid, cis-1,2-cyclopentanedicarboxylic acid. Acetic anhydride is the reagent of choice for this transformation due to its effectiveness and the ease of removal of the acetic acid byproduct.

Rationale for Method Selection

The use of acetic anhydride for the cyclization of dicarboxylic acids to their corresponding anhydrides is a classic and reliable method. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid groups are activated, leading to an intramolecular cyclization. Heating the reaction mixture to reflux ensures the reaction goes to completion. The removal of excess acetic anhydride and the acetic acid byproduct under reduced pressure is a straightforward purification step, yielding the crude product which can be further purified if necessary.

Experimental Protocol: Dehydration of cis-1,2-Cyclopentanedicarboxylic Acid

Materials:

-

cis-1,2-Cyclopentanedicarboxylic acid

-

Acetic anhydride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, combine 2 grams of cis-1,2-cyclopentanedicarboxylic acid with 125 mL of acetic anhydride.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 10 hours to ensure the reaction is complete.

-

After cooling to room temperature, remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

-

The resulting residue is the crude this compound, which can be used directly for many applications or purified further by distillation or recrystallization.

Caption: Workflow for the synthesis of this compound.

Structural Characterization: A Spectroscopic Overview

Thorough characterization is essential to confirm the identity and purity of the synthesized anhydride. The following section outlines the expected outcomes from standard spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the most characteristic signals are from the anhydride moiety.

-

Expected Peaks: A key feature of cyclic anhydrides is the presence of two carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. These are typically observed at approximately 1850 cm⁻¹ (asymmetric) and 1780 cm⁻¹ (symmetric) . The presence of C-H stretching from the cyclopentane ring would be expected around 2850-2960 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Due to the cis-fusion of the rings, the methine protons on the cyclopentane ring adjacent to the carbonyl groups are expected to be in a specific chemical environment. Their signal would likely appear as a multiplet. The methylene protons of the cyclopentane ring would also give rise to complex multiplets.

-

¹³C NMR: The carbon spectrum would be characterized by a signal for the carbonyl carbons in the downfield region (typically >160 ppm). The methine and methylene carbons of the cyclopentane ring would appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

-

Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 140.14 , corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for cyclic anhydrides include the loss of CO and CO₂, which would result in characteristic fragment ions.

Applications in Drug Discovery and Development

The utility of this compound in the pharmaceutical industry is significant, primarily as a versatile starting material for complex molecular scaffolds.

Synthesis of Proline Derivatives

This anhydride is a key reagent in the enantioselective synthesis of disubstituted proline derivatives. Proline and its analogs are crucial components of many biologically active molecules, including several marketed drugs. The anhydride allows for the rigid and stereocontrolled introduction of a cyclopentane ring, which can be further elaborated to the desired proline structure.

Precursor to Hepatitis C Virus (HCV) Protease Inhibitors

This compound is an important building block in the synthesis of the HCV protease inhibitor, Telaprevir.[5] Its rigid structure helps to correctly orient the pharmacophoric groups of the final drug molecule for optimal binding to the viral protease.

Development of Nrf2-Keap1 Inhibitors

The Keap1-Nrf2 protein-protein interaction is a critical target for the development of drugs that protect against oxidative stress-related diseases. Derivatives of this compound have been investigated as inhibitors of this interaction. The anhydride scaffold is used to create molecules that mimic the binding motif of Nrf2, thereby disrupting its interaction with Keap1 and activating the protective Nrf2 pathway.

Caption: Key applications of this compound in drug discovery.

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is crucial.

-

Hazards: The compound is classified as a skin and eye irritant. Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store it in a freezer under -20°C for long-term stability.[1][2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a deceptively simple molecule with significant strategic importance in modern organic synthesis and medicinal chemistry. Its rigid, bicyclic structure provides a valuable scaffold for the stereocontrolled synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in their scientific endeavors.

References

-

LookChem. Cas 35878-28-5, CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. Available from: [Link]

-

LabSolutions. This compound. Available from: [Link]

-

Aladdin Scientific. cis-1, 2-Cyclopentanedicarboxylic anhydride, min 97% (GC), 1 gram. Available from: [Link]

Sources

melting point of cis-1,2-Cyclopentanedicarboxylic anhydride

An In-Depth Technical Guide to the Melting Point Determination of cis-1,2-Cyclopentanedicarboxylic Anhydride

Introduction

This compound (CAS No: 35878-28-5) is a pivotal organic intermediate with significant applications in medicinal chemistry and organic synthesis.[1] It serves as a crucial building block for the synthesis of various fine chemicals, notably proline derivatives.[2] These derivatives are integral components of modern pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin, as well as anti-HCV viral agents such as Telaprevir and Boceprevir.[1][2]

Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), the purity and identity of this compound are of paramount importance. The melting point is a fundamental physical property that serves as a primary indicator of a compound's identity and purity.[3] A sharp, well-defined melting point range is characteristic of a pure substance, whereas the presence of impurities typically results in a depressed and broadened melting range.[4] This guide provides a comprehensive, technically-grounded protocol for the accurate determination of the melting point of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The melting point is a critical parameter for quality control and identification.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | cis-Cyclopentane-1,2-dicarboxylic acid anhydride; rel-(3aR,6aS)-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione | [5][7] |

| CAS Number | 35878-28-5 | [6][7] |

| Molecular Formula | C₇H₈O₃ | [2][5] |

| Molecular Weight | 140.14 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [5][8] |

| Melting Point | 73-74 °C | [2][5][7] |

| Boiling Point | 100-102 °C @ 1.5 Torr; 84-86 °C @ 0.5 Torr | [2][7] |

| Density | ~1.3 g/cm³ | [2][7] |

The Principle of Melting Point Depression

From a thermodynamic standpoint, the melting point of a pure crystalline solid is the temperature at which the solid and liquid phases are in equilibrium at a given pressure.[3] The presence of a soluble impurity disrupts the crystal lattice of the solid. This disruption requires less energy (a lower temperature) to break the intermolecular forces holding the molecules in the solid state. Consequently, an impure compound exhibits a lower melting point than its pure counterpart. The melting also occurs over a wider temperature range because melting begins at the eutectic temperature of the mixture and is complete only when the entire sample has liquefied at a higher temperature.[3] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in organic chemistry.

Authoritative Protocol for Accurate Melting Point Determination

This section details a robust, self-validating protocol for determining the melting point of this compound. The causality behind each step is explained to ensure technical mastery and reproducibility.

Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) or a traditional Thiele tube setup with a calibrated thermometer.

Materials:

-

Sample of this compound

-

Melting point capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Place a small amount (~10-20 mg) of the this compound sample onto a clean, dry surface like a watch glass. If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle.[9]

-

Expertise & Causality: Grinding the sample to a fine powder is critical. It ensures uniform heat transfer throughout the sample and allows for dense packing in the capillary tube.[9] Large crystals can trap air, leading to inefficient heat distribution and an inaccurate, broad melting range.

Step 2: Capillary Tube Loading

-

Action: Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will enter the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom. Alternatively, drop the tube down a longer piece of glass tubing to achieve tight packing. Repeat until the packed sample height is 2-3 mm.

-

Expertise & Causality: The sample height is crucial. Too much material will cause a significant temperature gradient within the sample, resulting in a broadened melting range as the top of the sample melts later than the bottom.[10] Too little material may be difficult to observe. Dense packing prevents air pockets and ensures the observed melting is a true phase transition, not a collapse of the crystal structure.

Step 3: Preliminary (Rapid) Determination (for unknown purity)

-

Action: If the sample's approximate melting point or purity is unknown, perform a rapid determination. Place the loaded capillary in the apparatus and heat at a fast rate (e.g., 10-20 °C per minute).[4] Note the approximate temperature range where melting occurs.

-

Expertise & Causality: This initial, non-analytical run saves significant time. It establishes a ballpark range, allowing the subsequent, accurate determination to be performed more efficiently.[9] The value obtained here is not the true melting point but a guide for the next step.

Step 4: Accurate (Slow) Determination

-

Action: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed in the preliminary run.[9] Insert a fresh, properly loaded capillary tube. Heat rapidly until the temperature is about 15 °C below the expected melting point (73-74 °C). Then, decrease the heating rate to a slow and steady 1-2 °C per minute.

-

Expertise & Causality: The slow heating rate is the single most critical factor for accuracy.[9] It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting point reading.

Step 5: Observation and Recording

-

Action: Observe the sample closely through the magnifying lens. Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid becomes visible within the solid matrix.

-

T₂: The temperature at which the last solid crystal just dissolves into a clear liquid. The result is reported as the melting point range: T₁ - T₂.

-

-

Expertise & Causality: Reporting a range rather than a single point provides more information. For a pure compound, this range should be narrow (typically 0.5-1.5 °C).[3] A broad range (> 3 °C) is a strong indicator of impurities.[3]

Trustworthiness & Self-Validation: The protocol's integrity is maintained by performing the measurement in duplicate or triplicate. Consistent results across multiple measurements validate the technique and the final reported value.

Factors Influencing Measurement Accuracy

-

Purity: As discussed, this is the most significant chemical factor. The primary precursor for this compound is cis-1,2-cyclopentanedicarboxylic acid, which is formed by refluxing with a dehydrating agent like acetic anhydride.[1][2] The precursor diacid has a much higher melting point of 132-136 °C.[11] Incomplete reaction will leave unreacted diacid in the product, acting as an impurity and causing a significant depression and broadening of the anhydride's melting point.

-

Rate of Heating: As emphasized in the protocol, a slow heating rate of 1-2 °C/min near the melting point is essential for thermal equilibrium and an accurate reading.

-

Thermometer Calibration: The accuracy of the thermometer or temperature sensor in the apparatus is paramount. It should be periodically calibrated against known standards.[4]

-

Sample Packing: Inconsistent or loose packing can lead to poor heat transfer and non-reproducible results.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for obtaining a reliable melting point measurement for this compound.

Caption: Workflow for accurate melting point determination.

Conclusion

The melting point of 73-74 °C is a critical quality attribute for this compound. Its accurate determination is essential for verifying the identity and purity of a sample, which is especially important in the context of pharmaceutical synthesis where precursor quality directly impacts the final API. By adhering to a systematic and well-understood protocol that emphasizes proper sample preparation and a controlled heating rate, researchers can obtain reliable and reproducible data, ensuring the integrity of their synthetic work and the quality of their materials.

References

-

ChemBK. (2024). CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. Retrieved from [Link]

-

LookChem. (n.d.). How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from [Link]

-

Tradeindia. (n.d.). Cyclopentane-1,2-dicarboxylic Acid Anhydride. Retrieved from [Link]

-

University of Technology. (n.d.). Determination of the melting point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Truman State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. athabascau.ca [athabascau.ca]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. Cyclopentane-1,2-dicarboxylic Acid Anhydride at Best Price in Hangzhou, Zhejiang | Hangzhou Garden Corporation [tradeindia.com]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cis -Cyclopentane-1,2-dicarboxylic acid = 97.0 GC 1461-96-7 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Boiling Point of cis-1,2-Cyclopentanedicarboxylic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Significance of a Fundamental Property

In the landscape of pharmaceutical development and complex organic synthesis, a molecule's physical properties are not mere data points; they are the foundational pillars upon which robust and reproducible processes are built. The boiling point, a seemingly simple parameter, governs purification strategies, dictates reaction conditions, and influences the stability and handling of critical intermediates. This guide is dedicated to a thorough exploration of the boiling point of cis-1,2-Cyclopentanedicarboxylic anhydride, a key building block in medicinal chemistry. Our objective is to move beyond a simple recitation of values and delve into the causality behind its physical behavior, empowering researchers with the knowledge to handle this compound with precision and safety.

Executive Summary: Key Physicochemical Properties

This compound is a white to off-white solid at standard conditions. Its utility as a precursor, notably in the synthesis of proline derivatives for antiviral and antidiabetic drugs, necessitates a clear understanding of its physical characteristics.[1] The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₃ | [2][3][4] |

| Molecular Weight | 140.14 g/mol | [2][3][4] |

| Melting Point | 73-74 °C | [1][2][3][5] |

| Boiling Point (at reduced pressure) | 84-86 °C at 0.5 mmHg | [1][2][3][5] |

| 100-102 °C at 1.5 Torr | ||

| Density (predicted) | 1.309 ± 0.06 g/cm³ | [1] |

The Molecular Architecture: Influence on Boiling Point

The boiling point of a substance is a direct reflection of the energy required to overcome the intermolecular forces holding its molecules together in the liquid state. For this compound, several structural features are paramount.

Intermolecular Forces at Play:

The primary intermolecular forces governing the boiling point of this compound are:

-

Dipole-Dipole Interactions: The two carbonyl groups (C=O) in the anhydride ring are highly polarized, creating a significant molecular dipole. The partially positive carbon atoms and partially negative oxygen atoms of adjacent molecules attract each other, leading to strong dipole-dipole forces that require substantial energy to overcome.

-

London Dispersion Forces: These are temporary, induced dipoles that exist in all molecules. The surface area of the molecule influences the strength of these forces. The compact, cyclic structure of this compound allows for close packing of molecules, enhancing the effect of London dispersion forces.

The interplay of these forces results in a moderately high boiling point, which is further influenced by the molecule's rigidity and shape.

Comparative Analysis with Structurally Related Anhydrides

To contextualize the boiling point of this compound, it is instructive to compare it with other cyclic anhydrides. The following table presents the boiling points of several related compounds at atmospheric pressure.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Key Structural Features |

| Maleic Anhydride | 98.06 | 202 | Unsaturated 5-membered ring |

| Succinic Anhydride | 100.07 | 261 | Saturated 5-membered ring |

| Glutaric Anhydride | 114.10 | 291 | Saturated 6-membered ring |

| This compound | 140.14 | Estimated > 260 | Saturated, fused 5-membered rings |

| cis-1,2-Cyclohexanedicarboxylic Anhydride | 154.16 | ~296 (decomposes) | Saturated, fused 6- and 5-membered rings |

| Phthalic Anhydride | 148.11 | 284-295 | Aromatic, fused 6- and 5-membered rings |

Analysis of Trends:

-

Molecular Weight and Size: Generally, boiling point increases with molecular weight due to stronger London dispersion forces. This trend is observable when comparing succinic, glutaric, and the cyclopentane/cyclohexane derivatives.

-

Ring Strain and Rigidity: The fused ring system of this compound creates a rigid structure that allows for efficient molecular packing, likely leading to a higher boiling point than a non-cyclic analogue of similar molecular weight.

-

Polarity: All the listed anhydrides possess strong dipole moments due to the anhydride functionality, contributing significantly to their boiling points.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the dehydration of its corresponding dicarboxylic acid. A common laboratory-scale procedure involves heating cis-1,2-cyclopentanedicarboxylic acid with a dehydrating agent such as acetic anhydride.

Experimental Determination of the Boiling Point: Protocols

Given that this compound is a solid at room temperature and its boiling point is likely high, specialized techniques are required for accurate determination.

Micro-Boiling Point Determination at Atmospheric Pressure (for estimation)

This method is suitable for small quantities and provides an estimate of the boiling point.

Protocol:

-

Sample Preparation: Place a small amount (a few milligrams) of this compound into a melting point capillary tube, enough to form a 2-3 mm column of molten liquid.

-

Apparatus Setup: Insert the capillary tube into a standard melting point apparatus.

-

Heating: Heat the sample rapidly until it melts. Then, adjust the heating rate to approximately 2 °C per minute.

-

Observation: Observe the sample closely. The boiling point is the temperature at which a steady stream of bubbles emerges from a fine capillary inverted within the sample, or the temperature at which the liquid rapidly boils and condenses on the upper part of the tube.

-

Caution: Due to the high estimated boiling point, thermal decomposition may occur. Any darkening of the sample should be noted, as this indicates decomposition and will affect the accuracy of the measurement.

Boiling Point Determination under Reduced Pressure

This is the preferred method for compounds that decompose at their atmospheric boiling point.

Protocol:

-

Apparatus Setup: Assemble a vacuum distillation apparatus. A small-scale apparatus is recommended to minimize sample loss. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample and Boiling Chips: Place a small amount of the anhydride and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Vacuum Application: Gradually apply a vacuum to the system using a vacuum pump. A manometer should be included in the setup to accurately measure the pressure.

-

Heating: Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle or oil bath.

-

Temperature Reading: The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. Record both the temperature and the pressure.

Safety and Handling Considerations

This compound is classified as an irritant. Proper personal protective equipment (PPE) is essential when handling this compound.

-

Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation or damage.

-

Skin Protection: Wear nitrile gloves and a lab coat to avoid skin contact.

-

Respiratory Protection: Handle in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors, especially during heating.

-

Storage: Store in a cool, dry place away from moisture, as it can hydrolyze back to the dicarboxylic acid.

Conclusion: A Comprehensive Perspective

The boiling point of this compound, while not definitively established at atmospheric pressure, is understood through its behavior under reduced pressure and by comparison with analogous structures. Its relatively high boiling point is a consequence of its molecular weight, rigid cyclic structure, and the strong dipole-dipole interactions imparted by the anhydride functionality. For practical applications in research and development, purification via vacuum distillation is the recommended approach to avoid thermal degradation. A thorough understanding of these principles and the provided experimental protocols will enable scientists to utilize this important chemical intermediate effectively and safely.

References

-

ChemBK. (n.d.). CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. Retrieved from [Link]

-

LookChem. (n.d.). Cas 35878-28-5,CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE. Retrieved from [Link]

Sources

solubility of cis-1,2-Cyclopentanedicarboxylic anhydride in common solvents

An In-depth Technical Guide to the Solubility of cis-1,2-Cyclopentanedicarboxylic Anhydride in Common Solvents

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for technical guidance and research purposes only. Appropriate safety precautions should always be taken when handling chemical substances.

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation design, and analytical method development. This compound (CAS No: 35878-28-5), a key building block in organic synthesis, presents unique solubility characteristics that are critical to understand for its effective utilization. This technical guide provides a comprehensive framework for determining the solubility of this compound. It delves into the theoretical underpinnings of solubility, offers a detailed, field-proven experimental protocol for its quantification, and establishes a template for the systematic presentation of solubility data. This guide is designed to equip researchers with the necessary tools and knowledge to accurately assess the solubility profile of this compound in a variety of common laboratory solvents.

Foundational Principles: Understanding the Solubility of this compound

The dissolution of a crystalline solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle.[1][2] A more rigorous understanding requires an examination of the specific molecular interactions at play.

Physicochemical Profile of the Solute

A thorough understanding of the solute's intrinsic properties is paramount to predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃ | [3] |

| Molecular Weight | 140.14 g/mol | [3][4] |

| Melting Point | 73-74 °C | [5] |

| Appearance | White to off-white solid | [5] |

| CAS Number | 35878-28-5 | [3][4][5] |

The presence of the polar anhydride functional group within a relatively non-polar cyclopentane ring structure gives this compound a dichotomous character, suggesting varied solubility across a spectrum of solvents.

The Primacy of Intermolecular Forces

The extent to which this compound dissolves in a given solvent is a function of the energetic favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions.

-

Polarity and Dipole-Dipole Interactions : The anhydride group possesses a significant dipole moment due to the presence of electronegative oxygen atoms. This polarity suggests that the compound will exhibit favorable interactions with polar solvents. Polar aprotic solvents, such as acetone and ethyl acetate, are likely to be effective at solvating the anhydride through dipole-dipole interactions.

-

Hydrogen Bonding : While the anhydride itself lacks a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors.[5] Protic solvents, such as alcohols (e.g., methanol, ethanol) and water, can engage in hydrogen bonding with the anhydride, which can contribute to its solubility.[5] However, it is crucial to recognize that protic solvents may also react with the anhydride via solvolysis to form the corresponding dicarboxylic acid, a factor that must be considered during experimental design and analysis.

-

London Dispersion Forces : In non-polar solvents like hexane and toluene, the primary mode of interaction will be through weaker London dispersion forces. Given the moderate polarity of the anhydride, its solubility in such solvents is anticipated to be limited.

-

Temperature Effects : The dissolution of a solid is typically an endothermic process. Consequently, the solubility of this compound is expected to increase with an increase in temperature. This relationship can be leveraged in processes such as recrystallization for purification.

Caption: Key molecular interactions governing solubility.

A Validated Protocol for Quantitative Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol provides a robust and reproducible approach to obtaining accurate solubility data. The subsequent quantification of the dissolved solute is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and inherently quantitative technique.[1][6][7][8][9]

Essential Materials and Instrumentation

-

This compound (purity ≥97%)

-

A comprehensive suite of analytical grade solvents (e.g., water, ethanol, acetone, hexane, toluene, ethyl acetate, dichloromethane, chloroform, methanol, isopropanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

High-precision analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or incubator

-

Calibrated positive displacement pipettes

-

Vials with polytetrafluoroethylene (PTFE)-lined caps

-

Centrifuge capable of accommodating the selected vials

-

Syringes with chemically inert filters (e.g., 0.22 µm PTFE)

-

Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz recommended)

-

High-quality NMR tubes

-

Appropriate deuterated solvent for NMR analysis (e.g., Chloroform-d)

-

A high-purity, non-volatile internal standard for NMR with a simple, well-resolved signal (e.g., 1,3,5-trimethoxybenzene)

Step-by-Step Experimental Workflow

Caption: A validated experimental workflow for solubility determination.

PART 1: Achieving Equilibrium

-

Preparation of Slurries: Into appropriately sized vials, introduce an excess amount of this compound. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume of the test solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the slurries at a constant, controlled temperature (e.g., 25.0 ± 0.5 °C) for a duration sufficient to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

PART 2: Isocratic Sample Preparation

-

Phase Separation: Following equilibration, centrifuge the vials at a moderate speed to pellet the excess solid. This step must be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.

-

Aliquoting and Filtration: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter to remove any remaining microscopic particles. The filtrate is the saturated solution.

PART 3: Quantitative NMR (qNMR) Analysis

-

Sample Preparation for qNMR: Accurately weigh a portion of the filtered saturated solution into a tared NMR tube. To this, add a known mass of a stock solution containing the deuterated solvent and a precisely known concentration of the internal standard.

-

NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

-

Data Processing and Calculation: Carefully integrate a well-resolved signal of this compound and a signal from the internal standard. The concentration of the anhydride in the saturated solution can then be calculated using the following formula:

C_anhydride = (I_anhydride / N_anhydride) * (N_IS / I_IS) * C_IS * (m_stock / m_filtrate)

Where:

-

C_anhydride = Concentration of the anhydride

-

I = Integral value of the respective signal

-

N = Number of protons corresponding to the integrated signal

-

C_IS = Concentration of the internal standard in the stock solution

-

m_stock = Mass of the internal standard stock solution added

-

m_filtrate = Mass of the saturated filtrate added to the NMR tube

-

Systematic Data Presentation

The acquired solubility data should be meticulously organized to facilitate clear interpretation and comparison. The following table provides a standardized format for reporting the solubility of this compound.

| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |

| Water | 10.2 | 25.0 | Potential for hydrolysis | ||

| Methanol | 5.1 | 25.0 | Potential for solvolysis | ||

| Ethanol | 4.3 | 25.0 | Potential for solvolysis | ||

| Isopropanol | 3.9 | 25.0 | Potential for solvolysis | ||

| Acetone | 5.1 | 25.0 | |||

| Ethyl Acetate | 4.4 | 25.0 | |||

| Dichloromethane | 3.1 | 25.0 | |||

| Chloroform | 4.1 | 25.0 | |||

| Toluene | 2.4 | 25.0 | |||

| n-Hexane | 0.1 | 25.0 | |||

| Dimethylformamide (DMF) | 6.4 | 25.0 | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 25.0 |

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a critical parameter that dictates its utility in a multitude of chemical processes. The theoretical principles outlined in this guide provide a predictive framework, while the detailed experimental protocol offers a reliable means of obtaining precise, quantitative data. By systematically applying this methodology, researchers can generate a comprehensive solubility profile of this important synthetic building block, thereby enabling more efficient process development, robust formulation design, and accurate analytical method validation.

References

-

Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]

-

LibreTexts. (2023). Solubility and Polarity. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

- Seidell, A. (1919).

-

ResearchGate. (n.d.). Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). This compound, min 97% (GC), 1 gram. Retrieved from [Link]

-

Abraham Entertainment. (2023). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]

- 6. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - Analytical Chemistry - Figshare [figshare.com]

A Technical Guide to the Spectroscopic Characterization of cis-1,2-Cyclopentanedicarboxylic Anhydride

Introduction

cis-1,2-Cyclopentanedicarboxylic anhydride (CAS No. 35878-28-5, Molecular Formula: C₇H₈O₃, Molecular Weight: 140.14 g/mol ) is a saturated cyclic anhydride featuring a five-membered cyclopentane ring fused to a five-membered anhydride ring.[1] Its rigid, bicyclic structure makes it a valuable building block in organic synthesis, including the preparation of polymers and pharmaceutical intermediates.[] Accurate structural confirmation and purity assessment are paramount, necessitating a multi-technique approach to spectroscopic analysis.

This guide provides an in-depth examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete, publicly archived experimental dataset is not consistently available across all techniques, this document synthesizes established principles of spectroscopy and data from analogous structures to present a robust, predictive, and interpretive analysis. The causality behind spectral features is explained to provide a deeper understanding for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The cis-fusion of the rings enforces a specific stereochemistry that dictates the chemical environment and, therefore, the spectral signature of each proton and carbon atom.

Molecular Structure and Atom Numbering for NMR

To facilitate discussion, the following numbering scheme will be used for the protons and carbons in the molecule.

Caption: Atom numbering for NMR analysis of this compound.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum is predicted to show three distinct groups of signals corresponding to the methine (Hα), and two sets of methylene protons (Hβ and Hγ). Due to the plane of symmetry in the cis-isomer, the two methine protons (at C2 and C6) are chemically equivalent, as are the pairs of methylene protons.

| Predicted Signal | Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |

| Signal 1 | 2H (Hα) | Multiplet | ~3.2 - 3.5 | Methine protons adjacent to the electron-withdrawing anhydride oxygen and carbonyl group are significantly deshielded. |

| Signal 2 | 4H (Hβ, Hβ') | Multiplet | ~1.8 - 2.2 | Methylene protons on the cyclopentane ring, experiencing complex spin-spin coupling with both Hα and Hγ protons. |

| Signal 3 | 2H (Hγ, Hγ') | Multiplet | ~1.6 - 1.9 | Methylene protons furthest from the anhydride group, expected to be the most shielded (upfield). |

Causality and Interpretation:

-

Equivalence: The cis stereochemistry creates a plane of symmetry through the C4-C1 bond and the anhydride oxygen, making the two halves of the cyclopentane ring equivalent. This results in fewer signals than would be seen for a trans isomer.

-

Deshielding: The protons at the C2 and C6 positions (Hα) are directly attached to carbons bonded to the anhydride oxygen. This proximity to electronegative atoms causes a significant downfield shift.

-

Signal Multiplicity: The protons on the cyclopentane ring form a complex spin system. Each proton is coupled to its geminal partner (if non-equivalent) and to vicinal protons on adjacent carbons. This results in overlapping multiplets for all signals, which may require advanced 2D NMR techniques (like COSY) for complete assignment.

¹³C NMR Spectroscopy: Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to be simpler, showing only three distinct signals corresponding to the three unique carbon environments.

| Predicted Signal | Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |

| Signal 1 | 2C (C=O) | ~170 - 175 | Carbonyl carbons in a five-membered anhydride ring are highly deshielded.[3] |

| Signal 2 | 2C (α-CH) | ~45 - 55 | Methine carbons directly attached to the anhydride oxygen are deshielded. |

| Signal 3 | 3C (β, γ-CH₂) | ~20 - 30 | Methylene carbons of the cyclopentane ring appear in the typical aliphatic region.[4] The signals for the β and γ carbons may be resolved or overlap. |

Causality and Interpretation:

-

Carbonyl Environment: The chemical shift of the carbonyl carbon is highly characteristic of the carboxylic acid derivative type. The ~170-175 ppm range is typical for anhydrides.[3]

-

Symmetry: As with the ¹H NMR, the plane of symmetry renders the two carbonyl carbons, the two methine carbons, and the corresponding pairs of methylene carbons chemically equivalent, simplifying the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the key functional groups in the molecule, particularly the cyclic anhydride moiety.

| Characteristic Peak | Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| Peak 1 | 1870 - 1845 | C=O Symmetric Stretch | Strong | Coupled stretching of the two carbonyl groups in a saturated cyclic anhydride. Ring strain elevates the frequency.[5] |

| Peak 2 | 1800 - 1775 | C=O Asymmetric Stretch | Very Strong | For cyclic anhydrides, the lower frequency asymmetric stretch is typically the more intense of the two carbonyl bands.[5] |

| Peak 3 | 1300 - 1000 | C-O-C Stretch | Strong | Stretching vibration of the C-O single bonds within the anhydride ring. |

| Peak 4 | 2850 - 2960 | C-H Stretch | Medium | Stretching vibrations of the sp³ C-H bonds of the cyclopentane ring. |

Causality and Interpretation: The most telling feature of an acid anhydride in an IR spectrum is the presence of two distinct carbonyl (C=O) stretching bands.[6] This arises from the symmetric and asymmetric stretching modes of the two carbonyls, which are coupled through the central oxygen atom. In saturated cyclic anhydrides, these peaks appear at higher wavenumbers compared to their linear counterparts due to increased ring strain.[5] A key diagnostic feature for cyclic anhydrides is that the lower-wavenumber (asymmetric) peak is more intense than the higher-wavenumber (symmetric) peak.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint. Electron Ionization (EI) is a common "hard" ionization technique that provides rich fragmentation data useful for structural elucidation.

Predicted Fragmentation Pattern (Electron Ionization):

-